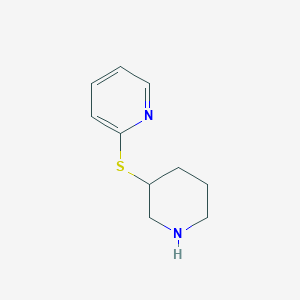
2-(Piperidin-3-ylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-ylthio)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring connected via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylthio)pyridine typically involves the reaction of 2-chloropyridine with piperidine-3-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of transition metal catalysts to facilitate the coupling of pyridine derivatives with piperidine thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, cost, and safety, potentially using continuous flow reactors to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-3-ylthio)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfurized products, modified piperidine derivatives.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
2-(Piperidin-3-ylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-3-ylthio)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfur atom can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-3-ylthio)quinoline
- 2-(Piperidin-3-ylthio)benzene
- 2-(Piperidin-3-ylthio)thiophene
Uniqueness
2-(Piperidin-3-ylthio)pyridine is unique due to its combination of a pyridine ring and a piperidine ring connected via a sulfur atom. This structure imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both nitrogen and sulfur atoms in the molecule allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H14N2S |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
2-piperidin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C10H14N2S/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 |
Clé InChI |
OQKJPXXEHJUKID-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




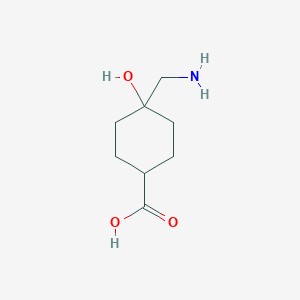
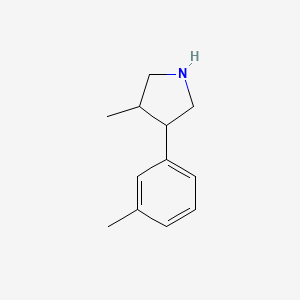
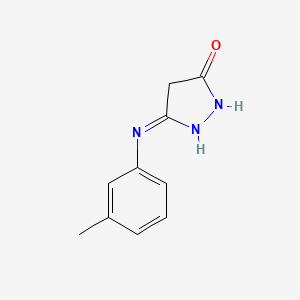
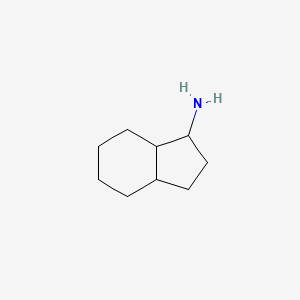
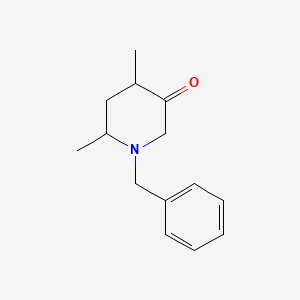
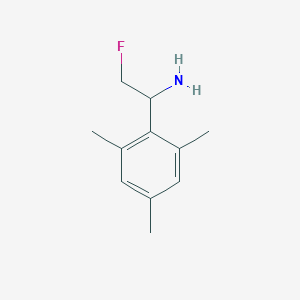
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)


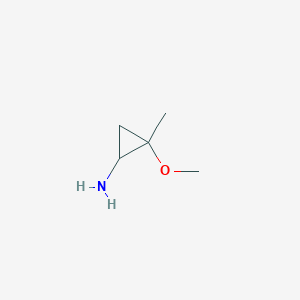
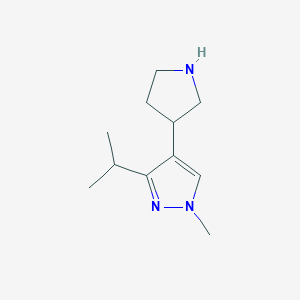
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
